molecular formula C6H9FN4O B10903538 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1429419-56-6

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10903538
CAS No.: 1429419-56-6
M. Wt: 172.16 g/mol
InChI Key: KSDKHCCGTRGFRD-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: is a heterocyclic compound with a unique molecular structure It contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Amination and Carboxamide Formation: The amino group and carboxamide group can be introduced through amination reactions and subsequent acylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.

    Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.

    Industry: It is used in the synthesis of other chemical compounds and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

CAS No.

1429419-56-6

Molecular Formula

C6H9FN4O

Molecular Weight

172.16 g/mol

IUPAC Name

4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C6H9FN4O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,1-2,8H2,(H2,9,12)

InChI Key

KSDKHCCGTRGFRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)C(=O)N)N

Origin of Product

United States

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